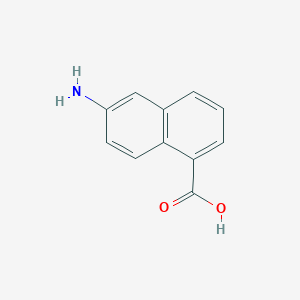

6-Amino-1-naphthoic acid

Description

Contextualization within the Naphthoic Acid Derivative Landscape

Naphthoic acids, carboxylic acid derivatives of naphthalene (B1677914), represent a broad class of compounds with significant industrial and academic interest. This landscape is populated by a variety of isomers, with the position of the carboxylic acid and other substituents on the naphthalene ring dictating their chemical and physical properties. For instance, related compounds such as 6-amino-2-naphthoic acid and 8-amino-1-naphthoic acid have been subjects of research, with applications in areas like the synthesis of potential anticancer agents and fluorescent DNA probes. tcichemicals.comspectrumchemical.com The unique substitution pattern of 6-Amino-1-naphthoic acid, with the amino group at the 6-position and the carboxylic acid at the 1-position, offers a distinct steric and electronic environment compared to its isomers. This positioning influences its reactivity and the geometry of the molecules derived from it, setting it apart as a specific tool for synthetic chemists.

The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the same naphthalene scaffold creates a molecule with interesting electronic properties. This dual functionality allows for selective reactions at either site, providing a versatile platform for the construction of more elaborate molecular architectures.

Significance as a Privileged Chemical Scaffold in Advanced Organic Synthesis

In the lexicon of medicinal chemistry and drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The naphthalene ring system itself is a component of many biologically active compounds. The specific arrangement of functional groups in 6-Amino-1-naphthoic acid makes it a valuable starting material for the synthesis of heterocyclic compounds and other complex organic molecules. lookchem.com

The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings such as quinazolines. zenodo.org Simultaneously, the carboxylic acid functionality can be converted into esters, amides, or other derivatives, or it can participate in coupling reactions. This orthogonality of reactive sites is a key feature that underscores its utility as a privileged scaffold. For example, derivatives of naphthoic acids are being explored for their potential as antineoplastic agents and in the development of novel materials. google.com.pgvulcanchem.com While specific research on 6-Amino-1-naphthoic acid is not as extensive as for some of its isomers, its structural motifs are present in patented compounds, indicating its relevance in the development of new chemical entities. epo.org

The rigid naphthalene backbone of 6-Amino-1-naphthoic acid provides a well-defined three-dimensional structure, which is a desirable trait in the design of molecules intended to interact with specific biological receptors or to form ordered structures in materials science.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 32018-89-6 | a2bchem.com |

| Molecular Formula | C₁₁H₉NO₂ | a2bchem.com |

| Molecular Weight | 187.19 g/mol | |

| Appearance | Solid | |

| Purity | 95% | a2bchem.com |

Spectroscopic Data of a Related Compound: 6-Amino-1-naphthol

| Spectroscopy | Data | Source |

| ¹H NMR | Available | chemicalbook.com |

| ¹³C NMR | Available | |

| IR | KBr wafer and Vapor Phase spectra available | nih.gov |

| MS | Available |

Structure

3D Structure

Properties

IUPAC Name |

6-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSZZOAKPXZMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633863 | |

| Record name | 6-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32018-89-6 | |

| Record name | 6-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Historical Development of Aminonaphthoic Acid Synthesis

The early synthesis of aminonaphthoic acids was closely tied to the burgeoning dye industry and relied on fundamental organic reactions adapted for the naphthalene (B1677914) scaffold. One of the cornerstone methods for introducing an amino group onto a naphthalene ring is the Bucherer reaction , first reported by French chemist Robert Lepetit in 1898 and later extensively studied by Hans Bucherer. wikipedia.org This reaction facilitates the conversion of a naphthol to a naphthylamine using aqueous ammonia (B1221849) and a bisulfite salt. wikipedia.org The process is reversible and has been a workhorse in the industrial synthesis of aminonaphthalenesulfonic acids, which are vital dye precursors. wikipedia.org For instance, this reaction can be used to convert 6-hydroxy-2-naphthoic acid into 6-amino-2-naphthoic acid. google.com

Another classical approach involves the reduction of a nitro group . A 1938 patent details the preparation of 8-amino-1-naphthoic acid by the chemical reduction of the corresponding 8-nitro-1-naphthoic acid. google.com Similarly, a 1922 study by Froelicher and Cohen described the reduction of 4-nitro-1-methoxy-2-naphthoic acid to the corresponding amino derivative using stannous chloride. rsc.org This method of reducing a nitro-substituted naphthoic acid to its amino counterpart was a common and reliable strategy in the early 20th century.

Furthermore, early syntheses also exploited the reactivity of halogenated naphthalenes . The same 1938 patent for 8-amino-1-naphthoic acid also describes its formation by treating an 8-halogen-1-naphthoic acid, such as the bromo or chloro derivative, with an aminating agent like ammonia, often in the presence of a copper catalyst. google.com These foundational methods established the key pathways of amination via substitution or reduction, which continue to be refined in modern synthetic chemistry.

Modern Synthetic Strategies for 6-Amino-1-naphthoic Acid

Contemporary approaches to the synthesis of 6-Amino-1-naphthoic acid leverage advancements in catalysis and reaction engineering to improve efficiency, selectivity, and functional group tolerance. These strategies often build upon the classical foundations but employ more sophisticated reagents and reaction conditions.

Catalytic Hydrogenation and Alkali Fusion Approaches

Catalytic hydrogenation is a primary modern method for the reduction of nitroarenes due to its high efficiency and cleaner reaction profiles compared to stoichiometric metal reductants. While early attempts at catalytic reduction of some nitro-naphthoic acid derivatives were reported to be challenging, leading to the continued use of reagents like stannous chloride rsc.org, modern catalysis has largely overcome these issues. The reduction of a nitro group on the naphthalene ring system to an amine is now commonly achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. This method is exemplified in the synthesis of related compounds where a nitro-naphthalene precursor is efficiently reduced to the corresponding amine.

Alkali fusion is a classic industrial process, though it is more commonly employed for the introduction of hydroxyl groups onto the naphthalene ring, typically by displacing a sulfonic acid group at high temperatures. chemicalbook.com For instance, the synthesis of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) involves an alkali fusion step where a sulfonate group of a trisulfonated naphthalene derivative is replaced by a hydroxyl group. While not a direct method for amination, it is a critical process in the synthesis of many substituted aminonaphthols. The direct conversion of a sulfonic acid or other leaving group to an amino group on the naphthoic acid backbone via a fusion-type process is less common than the Bucherer reaction or nucleophilic substitution on a halo-naphthoic acid.

Direct Coupling Reactions for Amide Linkage Formation

Modern synthetic chemistry has seen the rise of powerful cross-coupling reactions, particularly those catalyzed by transition metals like palladium and copper, for the formation of carbon-nitrogen bonds. These methods offer a direct way to construct the amino-substituted naphthalene system.

Palladium-catalyzed amination , or the Buchwald-Hartwig amination, allows for the coupling of an amine with an aryl halide or triflate. This reaction is highly versatile and has been successfully applied to the amination of halo-purine nucleosides, demonstrating its utility in complex molecular settings. nih.gov In the context of 6-Amino-1-naphthoic acid synthesis, this would typically involve the coupling of an ammonia equivalent or a protected amine with a 6-halo-1-naphthoic acid derivative.

Copper-catalyzed C-N coupling reactions , such as the Ullmann condensation, represent an older but still relevant strategy. More recent developments include multicomponent reactions, such as a Cu(I)-catalyzed three-component cyclization of terminal alkynes, 2-bromoaryl ketones, and amides to generate functionalized 1-naphthylamines. acs.org In this approach, an amide can serve as the aminating agent, providing an alternative to the often toxic or volatile amines used in other methods. These advanced catalytic systems provide direct access to the N-substituted naphthalene core.

| Coupling Reaction | Catalyst System (Example) | Substrates | Key Advantage |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | 6-Bromo-1-naphthoic acid ester + Amine | High functional group tolerance |

| Ullmann-type Coupling | CuI / Ligand | 6-Iodo-1-naphthoic acid + Amine | Cost-effective catalyst |

| Multicomponent Reaction | Cu(I) salt | Alkyne + Bromo-ketone + Amide | Builds complex amines in one pot |

This table presents illustrative examples of how direct coupling reactions could be applied to the synthesis of 6-Amino-1-naphthoic acid derivatives.

Derivatization from Related Naphthalene Precursors (e.g., 6-Nitro-1-naphthoic acid)

A highly effective and common strategy for preparing 6-Amino-1-naphthoic acid is through the chemical modification of a pre-functionalized naphthalene ring. The most direct precursor is 6-nitro-1-naphthoic acid .

The synthesis of this precursor typically starts with the nitration of 1-naphthoic acid. This electrophilic aromatic substitution, however, is not regioselective and yields a mixture of isomers, including 3-nitro, 5-nitro, and 8-nitro-1-naphthoic acids. Achieving the desired 6-nitro isomer often requires separation from this mixture or a more elaborate, regiocontrolled synthetic route.

Once the 6-nitro-1-naphthoic acid is obtained, the final step is the reduction of the nitro group. While historical methods relied on reagents like stannous chloride rsc.org, modern syntheses favor catalytic hydrogenation for its efficiency and environmental benefits. Alternatively, other reducing agents can be employed. For example, the reduction of a nitro group on a sterically hindered naphthoyl amide has been demonstrated using zinc powder in acetic acid (Zn/AcOH) or, under milder conditions, using a Hantzsch ester in a photoredox-catalyzed reaction. nih.gov

The general synthetic sequence is outlined below:

Naphthalene → 1-Naphthoic Acid → 6-Nitro-1-naphthoic Acid → 6-Amino-1-naphthoic Acid

| Step | Reaction | Reagents (Example) | Purpose |

| 1 | Carboxylation | Naphthalene + CO₂/Catalyst | Introduce carboxylic acid at C1 |

| 2 | Nitration | 1-Naphthoic Acid + HNO₃/H₂SO₄ | Introduce nitro group |

| 3 | Reduction | 6-Nitro-1-naphthoic Acid + H₂/Pd-C | Convert nitro to amino group |

This table outlines a common synthetic pathway to 6-Amino-1-naphthoic acid starting from naphthalene.

Regiochemical Control and Stereoselective Synthesis in Naphthoic Acid Amination

Regiochemical control is a paramount challenge in the synthesis of specifically substituted naphthalenes like 6-Amino-1-naphthoic acid. The position of the substituents is critical and is determined at various stages of the synthesis.

During the initial functionalization of naphthalene, the inherent reactivity of the ring directs substitution. For example, the direct carboxylation of naphthalene shows high regioselectivity for the 1-position, yielding 1-naphthoic acid. researchgate.net However, subsequent reactions, such as nitration, are harder to control. The nitration of 1-naphthoic acid, as mentioned, gives a mixture of isomers, and directing the nitro group specifically to the 6-position is non-trivial. The directing effects of the existing carboxyl group and the electronic nature of the naphthalene ring system lead to substitution at multiple positions.

Alternatively, regioselectivity can be achieved by starting with a precursor that already has the desired substitution pattern. For instance, the Bucherer reaction offers excellent regiochemical control, as the amination occurs specifically at the position of the hydroxyl group. wikipedia.orggoogle.com Therefore, if 6-hydroxy-1-naphthoic acid is available, its conversion to 6-amino-1-naphthoic acid proceeds with high fidelity. chemicalbook.com Similarly, nucleophilic aromatic substitution on a 6-halo-1-naphthoic acid ensures the amino group is introduced at the correct C6 position.

Regarding stereoselective synthesis , the molecule 6-Amino-1-naphthoic acid itself is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not a consideration for the preparation of the final compound itself. The focus of synthetic design remains firmly on achieving the correct regiochemistry of the substituents on the aromatic naphthalene core.

Chemical Reactivity and Organic Transformation Studies

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Core

The naphthalene core of 6-Amino-1-naphthoic acid is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents. The amino group (-NH₂) is a powerful activating group and directs electrophiles to the ortho and para positions relative to itself. The carboxylic acid group (-COOH), conversely, is a deactivating group, directing incoming electrophiles to the meta position.

In the context of 6-Amino-1-naphthoic acid, the potent activating effect of the amino group at position 6 dominates, directing electrophilic substitution primarily to positions 5 and 7. Prenylation, an example of an electrophilic substitution, is known to occur at positions with high electron density, which would be favored at these locations. biorxiv.org

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring is less common unless facilitated by strong electron-withdrawing groups or specific reaction conditions. thieme-connect.com However, novel methods have been developed for unprotected naphthoic acids. For instance, the substitution of an ortho-fluoro or methoxy (B1213986) group can be achieved using organolithium or Grignard reagents, which is presumed to proceed through a pre-coordination of the organometallic reagent with the substrate's carboxyl group. researchgate.net While 6-Amino-1-naphthoic acid itself is not halogenated, this demonstrates a potential pathway for functionalization if a suitable leaving group were present on the ring.

Carboxylic Acid Group Reactivity

The carboxylic acid moiety is a primary site for a variety of synthetic transformations, including the formation of esters and amides, and can undergo decarboxylation under specific conditions.

The carboxylic acid group of 6-Amino-1-naphthoic acid can be readily converted to its corresponding esters through several established methods. The most common approach is direct Fischer esterification, involving the reaction of the acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst. This reaction leads to the formation of the corresponding alkyl 6-amino-1-naphthoate. vulcanchem.com Related naphthoic acid derivatives, such as 6-hydroxy-2-naphthoic acid, are also routinely esterified under similar conditions. epo.orggoogle.comsmolecule.com

| Reactant | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Amino-1-naphthoic acid | Methanol (CH₃OH) | Acid catalyst (H⁺) | Methyl 6-amino-1-naphthoate | vulcanchem.com |

| 6-bromo-2-naphthol | Carbon Monoxide (CO), Methanol | Palladium catalyst | Methyl 6-hydroxy-2-naphthoate | epo.orggoogle.com |

| 6-hydroxy-1-naphthoic acid | Methanol | Acid catalyst | Methyl 6-hydroxy-1-naphthoate | smolecule.com |

The formation of an amide bond by coupling the carboxylic acid group with an amine is one of the most significant reactions of 6-Amino-1-naphthoic acid, particularly for its application in medicinal chemistry and materials science. researchgate.net This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. umich.edu

A variety of standard coupling reagents used in peptide synthesis are effective for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate, which then readily reacts with the amine to form the amide bond. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and racemization. umich.eduresearchgate.net Additionally, biocatalytic methods using enzymes like McbA have shown broad substrate specificity, successfully coupling various aryl acids, including naphthoic acid, with amines.

| Coupling Reagent | Abbreviation | Function/Notes | Reference |

|---|---|---|---|

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC or WSC | A water-soluble carbodiimide (B86325) that activates the carboxyl group. Often used with HOBt. | researchgate.netnih.gov |

| 1,3-Dicyclohexylcarbodiimide | DCC | A common coupling agent; the urea (B33335) byproduct is insoluble in most organic solvents. | researchgate.net |

| 2-(1H-9-Azabenzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | HATU | Highly effective coupling agent, particularly for hindered amines. | nih.gov |

| 1-Hydroxybenzotriazole | HOBt | An additive used with carbodiimides to suppress side reactions and reduce racemization. | researchgate.netnih.gov |

| Amide Bond Synthetase (e.g., McbA) | - | An enzyme that catalyzes ATP-dependent amide bond formation, offering a green chemistry approach. |

The decarboxylation, or removal of the -COOH group as carbon dioxide, from an aromatic ring is generally a difficult reaction that requires harsh conditions unless a stabilizing feature is present. allen.in For simple naphthoic acids, decarboxylation is not a facile process. nih.gov The reaction mechanism typically proceeds more readily for substrates that can stabilize the resulting carbanion intermediate, such as β-keto acids. masterorganicchemistry.com

Since 6-Amino-1-naphthoic acid lacks a β-carbonyl group, its direct decarboxylation to yield 6-aminonaphthalene is challenging. Decarboxylation of related hydroxynaphthoic acids has been observed at very high temperatures (e.g., 543 K) or through specific enzymatic pathways. researchgate.net In some biological systems, decarboxylation of naphthoic acid derivatives is coupled with oxidation, which generates a β-keto intermediate that facilitates the loss of CO₂. biorxiv.org Therefore, any potential decarboxylation of 6-Amino-1-naphthoic acid would likely require a specialized enzymatic system or extreme thermal conditions.

Amino Group Reactivity

The amino group on the naphthalene ring is a key functional group that can undergo a range of transformations, influencing the compound's use as a synthetic intermediate.

The amino group at the 6-position is a nucleophilic center and can undergo reactions typical of aromatic amines. Its basic nature allows it to be protonated in acidic media, forming the corresponding ammonium (B1175870) salt (-NH₃⁺). acs.org This transformation is significant as it changes the electronic nature of the substituent from strongly activating to deactivating.

The synthesis of the parent compound itself involves an amination process. Industrial methods for producing aminonaphthalene derivatives include the Bucherer reaction or the amination of halogenated precursors under pressure with ammonia (B1221849) and a copper catalyst. google.comgoogle.com

Transformations of the nitrogen center are also synthetically valuable. The amino group can undergo acylation, a reaction that competes with carboxylic acid activation during amide coupling if the amine is not appropriately protected. A crucial transformation for aromatic amines is diazotization, where treatment with nitrous acid (generated from NaNO₂ and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be replaced by a wide variety of substituents (e.g., -OH, -CN, -X) through reactions like the Sandmeyer reaction, providing a gateway to a diverse array of 6-substituted-1-naphthoic acid derivatives.

Imine and Schiff Base Formation

The chemical structure of 6-Amino-1-naphthoic acid, featuring a primary amino group (-NH₂), allows it to readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This transformation is a cornerstone of organic synthesis and is pivotal in the generation of diverse molecular architectures. The reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis, to yield the characteristic C=N double bond of the imine. researchgate.netmdpi.com

The formation of these Schiff bases is significant as they are important intermediates in various enzymatic reactions and serve as versatile ligands capable of coordinating with metal ions to form stable complexes. researchgate.netmdpi.com The incorporation of donor atoms like nitrogen and oxygen into the Schiff base backbone allows for the creation of polydentate ligands that can stabilize transition metals. mdpi.com

Zwitterionic Equilibrium Reactions in Aqueous and Nonaqueous Media

6-Amino-1-naphthoic acid is an amphoteric molecule, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality allows it to exist as a zwitterion, or inner salt, particularly in aqueous solutions at or near neutral pH. In this form, the amino group is protonated to form an ammonium cation (-NH₃⁺), and the carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻).

In aqueous media, the equilibrium strongly favors the zwitterionic form over the neutral molecule. This is a common characteristic of amino acids, where the zwitterionic structure is stabilized by the high polarity of water. google.comgoogle.com The equilibrium can be influenced by the pH of the solution. In strongly acidic solutions, the carboxylate group will be protonated, and the molecule will carry a net positive charge. Conversely, in strongly basic solutions, the ammonium group will be deprotonated, resulting in a net negative charge.

The behavior in nonaqueous media can be markedly different. In organic solvents with low polarity, the formation of charged species is less favorable. Consequently, the equilibrium tends to shift away from the zwitterionic form towards the uncharged, neutral molecule. researchgate.net Studies on zwitterionic surfactants have shown that while they form standard micelles in water, they can form reverse micelles in nonpolar organic solvents, highlighting the influence of the solvent environment on the aggregation and form of these dipolar molecules. researchgate.net This principle suggests that in a nonaqueous environment, 6-Amino-1-naphthoic acid would predominantly exist in its neutral, un-ionized form. The ability of zwitterionic compounds to form different types of aggregates in aqueous versus nonaqueous media underscores the critical role of the solvent in dictating the molecular form and intermolecular interactions. researchgate.net

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The reactivity of the naphthalene ring in 6-Amino-1-naphthoic acid is significantly influenced by the electronic properties of its two substituents: the amino (-NH₂) group and the carboxylic acid (-COOH) group. These groups exert opposing electronic effects that govern the rate (kinetics) and regioselectivity of chemical transformations, particularly electrophilic aromatic substitution. ucalgary.caucsb.edu

The amino group at the C6 position is a powerful activating group. ucalgary.calasalle.edu Through a resonance effect (+R), its lone pair of electrons increases the electron density of the naphthalene ring system, making it more nucleophilic and thus more reactive towards electrophiles. This activating influence is most pronounced at the ortho (C5 and C7) and para (a concept less defined in naphthalenes compared to benzene, but refers to electronically conjugated positions) positions relative to the amino group. Conversely, the carboxylic acid group at the C1 position is a deactivating group. researchgate.net It withdraws electron density from the ring through both an inductive effect (-I) and a resonance effect (-R), making the ring less nucleophilic and slower to react with electrophiles. This deactivating effect is strongest at the ortho (C2 and C8) and para (C4) positions relative to the carboxyl group.

The table below summarizes the electronic effects of the substituents on 6-Amino-1-naphthoic acid.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (for Electrophilic Substitution) |

| **Amino (-NH₂) ** | C6 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating | Ortho (C5, C7) |

| Carboxylic Acid (-COOH) | C1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta (C3, C6, C8 - relative to C1) |

Advanced Computational and Theoretical Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the electronic characteristics of 6-Amino-1-naphthoic acid and its derivatives. These methods allow for the precise determination of various electronic parameters that are crucial for understanding the molecule's chemical behavior.

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry, offering insights into a molecule's chemical reactivity and kinetic stability. dblp.org A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher reactivity. dblp.org

Computational studies on related naphthoic acid derivatives provide a framework for understanding the electronic transitions in 6-Amino-1-naphthoic acid. For instance, theoretical calculations on ortho-amino naphthoic acid, a structural isomer, have been performed using DFT methods. researchgate.net These calculations reveal the influence of the amino group on the electronic structure of the naphthoic acid backbone. researchgate.net The HOMO is typically localized over the naphthalene (B1677914) ring system and the amino group, reflecting the electron-donating nature of the amine, while the LUMO is often distributed over the carboxylic acid moiety and the aromatic rings. nih.gov This distribution facilitates intramolecular charge transfer from the amino group to the carboxylic acid group upon electronic excitation.

The energy of the HOMO-LUMO gap can be correlated with the wavelengths of light a compound absorbs, which can be experimentally measured using UV-Vis spectroscopy. nih.gov For many naphthoic acid derivatives, these electronic transitions fall within the UV-Visible range. acs.org

Table 1: Theoretical Electronic Properties of o-Amino Naphthoic Acid This table presents calculated values for a structural isomer, o-Amino naphthoic acid, to provide context for the electronic properties of 6-Amino-1-naphthoic acid.

| Parameter | Value (kcal/mol) |

| Energy | -3.95E+05 |

| HOMO | -1.35E+02 |

| LUMO | -3.83E+01 |

| HOMO-LUMO Gap | 9.67E+01 |

Data sourced from a computational study on ortho-substituted naphthoic acids. researchgate.net

Electron Affinity and Ionization Potential Determination

Electron affinity (EA) and ionization potential (IP) are fundamental electronic descriptors that quantify the ability of a molecule to accept or donate an electron, respectively. nih.gov First electron affinity is the energy released when a mole of gaseous atoms each gains an electron to form a mole of gaseous -1 ions. acs.org These parameters are crucial for predicting the chemical reactivity and for understanding the charge transfer processes in which the molecule might participate.

Theoretical calculations, typically performed using DFT methods, allow for the determination of these properties. nih.gov For naphthoic acid derivatives, the presence of substituents significantly influences the EA and IP. researchgate.net The amino group in 6-Amino-1-naphthoic acid, being an electron-donating group, is expected to lower the ionization potential compared to unsubstituted naphthoic acid, making it more susceptible to electrophilic attack. Conversely, the carboxylic acid group, an electron-withdrawing group, will influence the electron affinity.

Table 2: Calculated Reactivity Descriptors for o-Amino Naphthoic Acid This table provides calculated reactivity descriptors for a structural isomer, o-Amino naphthoic acid, offering insights into the likely properties of 6-Amino-1-naphthoic acid.

| Descriptor | Value (kcal/mol) |

| Ionization Potential (I.E) | 1.35E+02 |

| Electron Affinity (E.A.) | 3.83E+01 |

Data sourced from a computational study on ortho-substituted naphthoic acids. researchgate.net

Molecular Electrostatic Potential and Charge Distribution Mapping

Molecular electrostatic potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of negative potential, typically associated with lone pairs of electronegative atoms and indicative of sites for electrophilic attack, and regions of positive potential, usually found around hydrogen atoms attached to electronegative atoms, which are susceptible to nucleophilic attack. nih.gov

For naphthoic acid derivatives, MEP maps reveal that the negative potential is concentrated around the oxygen atoms of the carboxylic group, making them likely sites for interaction with electrophiles. researchgate.net In the case of 6-Amino-1-naphthoic acid, the nitrogen atom of the amino group also contributes to the negative potential region. The hydrogen atoms of the amino and carboxylic groups represent the regions of highest positive potential. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the carboxylic acid and amino groups in 6-Amino-1-naphthoic acid, along with the potential for rotation around the C-C and C-N bonds, gives rise to different possible conformations. Conformational analysis and molecular dynamics simulations are computational techniques employed to explore these conformational landscapes and understand the dynamic behavior of the molecule.

Stereodynamics of Bond Rotation in Naphthoic Acid Amides

The study of bond rotation in naphthoic acid amides is crucial for understanding their conformational preferences and the potential for atropisomerism, where rotation around a single bond is hindered. researchgate.netajpchem.org Computational studies on tertiary 1-naphthoic acid amides have shown that the rotation around the aryl-carbonyl (Ar-CO) bond and the amide (C-N) bond can be complex and often concerted. researchgate.netajpchem.org

In N,N-dialkyl-1-naphthamides, for example, independent rotation around the amide bond is often not feasible. researchgate.netajpchem.org Instead, the observed dynamic behavior in techniques like variable-temperature NMR spectroscopy is a result of a more intricate process involving concerted rotations of the amide, the aryl-carbonyl bond, and even the alkyl groups on the nitrogen. researchgate.netajpchem.org The steric hindrance between the substituents on the naphthalene ring and the amide group plays a significant role in determining the rotational barriers. acs.org The chirality of a linker in macrocyclic bis(hydroxynaphthoic amide)s can even dictate a twisted conformation of the hydroxynaphthalene rings. acs.org

Transition State Characterization and Rotational Barrier Studies

The investigation of rotational barriers in naphthoic acid derivatives involves the characterization of the transition states that connect different conformational minima. Quantum chemical calculations are employed to map the potential energy surface along the rotational coordinate of a specific bond, allowing for the identification of the transition state and the calculation of the energy barrier for rotation.

For ortho-substituted naphthoic acids, the rotational barriers of the carboxylic group have been correlated with various geometric and electronic parameters. The presence of bulky substituents or those capable of forming intramolecular hydrogen bonds can significantly increase the rotational barrier. nih.gov In the case of 1,8-disubstituted naphthalenes, steric hindrance between the peri substituents can lead to high rotational barriers and unusual chemical reactivity. nih.gov

Theoretical studies on the enantiomerization of 1-naphthamide (B1198061) have identified two primary mechanisms: one involving rotation around the Ar-CO bond and inversion at the nitrogen atom, and another consisting of concerted Ar-CO and C-N rotations. researchgate.net The relative energies of the transition states for these processes are influenced by solvent effects. researchgate.net

Density Functional Theory (DFT) Applications in Predicting Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules, including 6-Amino-1-naphthoic acid. researchgate.netresearchgate.net This method allows for the calculation of various quantum chemical descriptors that provide insights into the molecule's stability and reaction-prone sites. researchgate.netmdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, are employed to optimize the molecular geometry and determine its most stable conformation. researchgate.net

A key application of DFT in predicting reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor for chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net For naphthoic acid derivatives, the presence of substituent groups like the amino (-NH2) and carboxylic acid (-COOH) groups significantly influences the electronic distribution and thus the FMO energies. researchgate.net The amino group, being an electron donor, can enhance reactivity at specific positions on the naphthalene ring. vulcanchem.com

From the FMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.net These include chemical hardness (η), chemical softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). researchgate.netresearchgate.net Hardness and softness are measures of the molecule's resistance to change in its electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.netmdpi.com The electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile. researchgate.net Theoretical studies on substituted naphthoic acids have shown that electron-donating groups like -NH2 can affect these reactivity indices. researchgate.net

| DFT-Calculated Reactivity Descriptors | Definition | Significance for 6-Amino-1-naphthoic acid |

| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals (ΔE = ELUMO - EHOMO). researchgate.net | A smaller gap suggests higher reactivity and polarizability. The amino group's electron-donating nature can influence this gap. researchgate.net |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron configuration. Calculated as η = (ELUMO - EHOMO)/2. researchgate.net | A lower hardness value, corresponding to a smaller energy gap, indicates greater reactivity. researchgate.net |

| Chemical Softness (σ) | The reciprocal of chemical hardness (σ = 1/η). researchgate.net | A higher softness value implies a more reactive molecule. researchgate.net |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. Calculated as χ = -(EHOMO + ELUMO)/2. researchgate.net | Provides insight into the molecule's overall electron-attracting tendency. |

| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. Calculated as ω = μ²/2η. researchgate.netresearchgate.net | Indicates the propensity of the molecule to act as an electrophile. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. researchgate.net These models are instrumental in drug discovery and environmental science for predicting the activity or toxicity of new chemical entities, thereby prioritizing synthesis and testing. nih.govnih.gov For 6-Amino-1-naphthoic acid, QSAR models can be developed to predict its potential biological effects, such as enzyme inhibition or sorption behavior in the environment. psu.eduscispace.com

The foundation of QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These can be categorized into 2D descriptors (based on the chemical graph) and 3D descriptors (based on the optimized 3D conformation). nih.gov For a molecule like 6-Amino-1-naphthoic acid, relevant descriptors would include physicochemical properties like the octanol-water partition coefficient (log P), hydration energy (HE), molar refractivity (MR), polarizability (Pol), molecular volume (MV), and surface area (SAG). researchgate.netresearchgate.net The presence of both a hydrophilic amino group and a relatively hydrophobic naphthalene core makes properties like log P and hydration energy particularly important. researchgate.net

In a typical QSAR study involving naphthoic acid derivatives, the geometries of the molecules are first optimized using computational methods. researchgate.net Then, a wide range of descriptors are calculated. researchgate.netresearchgate.net Statistical techniques, such as multiple linear regression (MLR), are used to build a mathematical model that correlates a set of descriptors with the observed activity. researchgate.net For instance, a QSAR study on the sorption of various naphthoic acids to estuarine sediment used compounds including 6-amino-2-naphthoic acid to develop predictive models based on molecular descriptors. psu.edu Such models can help predict how 6-Amino-1-naphthoic acid might behave in environmental systems. psu.edu The reliability and predictive power of QSAR models are assessed through rigorous validation methods. researchgate.net

| QSAR Descriptor | Description | Relevance to 6-Amino-1-naphthoic acid |

| Log P (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of a compound. It is the ratio of its concentration in octanol (B41247) to its concentration in water. researchgate.net | Crucial for predicting membrane permeability and bioavailability. The balance between the polar amino/carboxyl groups and the nonpolar naphthalene ring determines its value. |

| Hydration Energy (HE) | The energy released upon the hydration of one mole of ions. researchgate.net | Indicates the compound's affinity for water. The polar amino and carboxylic acid groups are expected to result in a significant hydration energy. researchgate.net |

| Polarizability (Pol) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net | Influences non-covalent interactions with biological targets or environmental matrices. |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance, also related to molecular volume. researchgate.netresearchgate.net | Used to model ligand-receptor interactions, as it relates to both volume and dispersion forces. |

| Molecular Volume (MV) & Surface Area (SAG) | Descriptors of molecular size and shape. researchgate.netresearchgate.net | Important for understanding steric interactions within a binding site or porous medium. |

Theoretical Investigations of Acid-Base Properties and Deprotonation Processes

Computational chemistry provides powerful tools for the theoretical investigation of the acid-base properties of molecules like 6-Amino-1-naphthoic acid. The compound possesses both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH2), making its behavior in solution pH-dependent. Theoretical methods can predict the acid dissociation constant (pKa) and analyze the factors influencing the deprotonation of the carboxylic acid and the protonation of the amino group.

Quantum-chemical calculations can be used to determine the energetics of deprotonation. researchgate.net For example, the enthalpy of dissociation (bond-dissociation energy) for the carboxylic proton can be calculated to understand the ease of deprotonation. researchgate.net Such studies have been performed on related molecules like 6-bromo-2-naphthoic acid, where it was found that the solvent environment plays a crucial role in the deprotonation process. researchgate.net The polarity of the solvent can significantly affect the stability of the resulting anion. researchgate.net In polar solvents like methanol (B129727), deprotonation is generally more intensive compared to less polar solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate, a phenomenon that can be explained by the lower calculated enthalpy of dissociation in the more polar medium. researchgate.net

These theoretical investigations often involve optimizing the geometries of both the neutral molecule and its conjugate base (the carboxylate anion). By comparing their energies, the proton affinity and gas-phase acidity can be determined. Solvation models are then applied to simulate the effect of the solvent, providing a more accurate picture of the deprotonation process in solution. These computational approaches allow for a detailed understanding of how structural features, such as the position of the amino group on the naphthalene ring, influence the acidity of the carboxylic group through electronic effects like resonance and induction.

| Theoretical Parameter | Description | Significance for 6-Amino-1-naphthoic acid |

| Enthalpy of Dissociation | The energy required to break the O-H bond in the carboxylic acid group, leading to deprotonation. researchgate.net | A lower enthalpy indicates a more favorable deprotonation process, hence a stronger acid. |

| Solvent Effects | The influence of the surrounding solvent medium on the stability of the neutral molecule and its corresponding ion. | As demonstrated with analogous molecules, polar solvents are expected to stabilize the resulting carboxylate anion, thus facilitating deprotonation and lowering the pKa. researchgate.net |

| pKa Prediction | Computational estimation of the acid dissociation constant, which quantifies the strength of an acid in solution. | Theoretical pKa prediction helps to understand the ionization state of the molecule at a given pH, which is critical for its solubility, reactivity, and biological interactions. |

Applications in Materials Science and Engineering

Integration into Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic ligands. The choice of ligand is crucial in determining the structure and, consequently, the properties of the resulting framework.

The 6-amino-1-naphthoic acid molecule possesses two key functional groups—a primary amine (-NH₂) and a carboxylic acid (-COOH)—which are excellent sites for metal chelation. These groups can coordinate with metal ions, acting as a bridge to form one-, two-, or three-dimensional supramolecular architectures. The rigid naphthalene (B1677914) core helps in the formation of well-defined, stable structures. The design of ligands is a critical aspect of creating functional CPs and MOFs, and the derivatization of amino acids to include functionalities like 1,2,4-triazoles has been explored to create robust frameworks. While direct research on 6-amino-1-naphthoic acid is specific, the principles of using amino acids and their derivatives are well-established for building such complex structures. The ability of carboxylic and amino groups to participate in hydrogen bonding and metal coordination is fundamental to the self-assembly processes that govern the formation of these materials.

Chirality is a key feature in many chemical and biological processes. The synthesis of chiral coordination polymers is a significant area of research, with applications in separating racemic mixtures and in enantioselective catalysis. nih.gov One of the primary methods to induce chirality in a coordination polymer is to use an enantiopure chiral ligand. nih.gov

Derivatives of naphthoic acid have been successfully used to create chiral coordination polymers. For instance, (R/S)-6-(1-carboxyethoxy)-2-naphthoic acid has been used to synthesize chiral CPs. nih.govrsc.org These materials crystallize in chiral space groups and exhibit properties such as second-harmonic generation (SHG). nih.govrsc.org The development of such chiral frameworks demonstrates the potential for using chiral versions of amino-naphthoic acids, including derivatives of 6-amino-1-naphthoic acid, to create materials for enantioselective applications. Research has shown that even racemic mixtures of ligands can sometimes lead to the formation of chiral coordination polymers under specific reaction conditions. nih.gov

Coordination polymers constructed from aromatic ligands often exhibit interesting photophysical properties, such as luminescence. mdpi.com The rigid structure of the naphthalene core in 6-amino-1-naphthoic acid can enhance the luminescence of the resulting coordination polymers by reducing non-radiative decay pathways. mdpi.com

Studies on related naphthoic acid derivatives have demonstrated the successful synthesis of luminescent CPs. For example, coordination polymers based on (R/S)-6-(1-carboxyethoxy)-2-naphthoic acid with Co(II) and Cd(II) have been shown to be luminescent. nih.govrsc.org Another study involving 6-(1H-tetrazol-5-yl)-2-naphthoic acid complexed with zinc(II) and cadmium(II) also yielded CPs with strong luminescent emissions. rsc.org The emission properties of these materials can be tuned based on the choice of the metal ion and the specific structure of the coordination polymer. rsc.org These findings underscore the potential of using 6-amino-1-naphthoic acid as a ligand to create new luminescent materials for applications in sensors, displays, and lighting.

| Ligand | Metal Ion(s) | Emission Maxima (nm) | Reference |

| 6-(1H-tetrazol-5-yl)-2-naphthoic acid | Zn(II) | 421 | rsc.org |

| 6-(1H-tetrazol-5-yl)-2-naphthoic acid | Cd(II) | 381 | rsc.org |

| (R/S)-6-(1-carboxyethoxy)-2-naphthoic acid | Co(II), Cd(II) | Not specified, but luminescent | nih.govrsc.org |

Development of Functional Polymeric Materials

High-performance polymers are sought after for their thermal stability and mechanical strength. Polyarylene ether nitriles (PEN) are a class of such polymers. Research has been conducted on the synthesis of PEN random copolymers incorporating a naphthalene structure to enhance their properties. researchgate.net By reacting 2,6-dichlorobenzonitrile (B3417380) with a mixture of bisphenols, including 2,7-naphthalenediol, a series of PEN copolymers were created. researchgate.net These materials exhibit excellent thermal performance with high glass transition temperatures (Tg) over 210°C and 5% weight loss temperatures (Td5%) exceeding 520°C. researchgate.net The incorporation of the naphthalene moiety contributes to these desirable thermal properties. While the specific use of 6-amino-1-naphthoic acid or the term "autocatalytic" is not detailed in the available research for this specific resin type, the use of naphthalene-based monomers is a key strategy for developing advanced polyphenylene nitrile resins. researchgate.net

| Naphthalene-based Monomer | Co-monomer(s) | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Reference |

| 2,7-naphthalenediol | 4,4′-dihydroxybiphenyl, 2,6-dichlorobenzonitrile | > 210°C | > 520°C | researchgate.net |

Naphthoic Acid Derivatives in Fluorescent Materials Development

The intrinsic fluorescence of the naphthalene ring makes naphthoic acid and its derivatives excellent candidates for the development of fluorescent materials. These can be used as fluorescent probes or incorporated into larger polymeric structures to impart fluorescent properties.

A notable strategy involves the chemical modification of non-fluorescent polymers with fluorescent molecules. For example, 1-naphthoic acid has been successfully used to modify cellulose (B213188) through an esterification reaction. acs.orgresearchgate.net This process covalently attaches the naphthyl group to the cellulose backbone, resulting in a fluorescently-tagged material. acs.org The resulting cellulose naphthoate exhibits strong UV absorption and good fluorescence properties, which was confirmed by its appearance under UV light. acs.orgresearchgate.net Such modified biopolymers have potential applications in fluorescent coatings, sensors, and packaging. researchgate.net Furthermore, other derivatives of naphthoic acid have been synthesized to act as fluorescent probes for screening and detecting specific biological products. nih.gov

Fluorescent Tags for Biological and Material Labeling:The investigation into fluorescent labels has explored a different isomer,6-amino-2-naphthoic acid. This compound was one of several fluorescent labels tested for the analysis of N-glycans in high-throughput glycomics.nih.govWhile this demonstrates the use of a closely related molecule as a fluorescent tag, it is not the specified compound of the article, 6-Amino-1-naphthoic acid. The broader field of fluorescent amino acids is extensive, but no specific research was found that employs 6-Amino-1-naphthoic acid for this purpose.ed.ac.uk

Due to the strict instruction to focus solely on 6-Amino-1-naphthoic acid and the lack of scientific evidence connecting it to the outlined applications, generating the requested article would be factually inaccurate.

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the types of chemical bonds present.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 6-Amino-1-naphthoic acid, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural features.

The presence of the amino (-NH₂) group would be indicated by N-H stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The carboxylic acid group would exhibit a broad O-H stretching band from 2500 to 3300 cm⁻¹, which often overlaps with other absorptions. A strong carbonyl (C=O) stretching vibration from the carboxylic acid would be expected around 1680-1710 cm⁻¹. The aromatic naphthalene (B1677914) ring would produce C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1450-1600 cm⁻¹ region. Bending vibrations for the aromatic C-H bonds would also be present in the fingerprint region (below 1500 cm⁻¹).

For the related compound, methyl 6-amino-1-naphthoate, an ester of the target molecule, characteristic IR peaks have been reported at 3350 cm⁻¹ for the N-H stretch and 1685 cm⁻¹ for the C=O stretch of the ester group. nih.gov

Fourier Transform Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. In Raman spectra, non-polar bonds and symmetric vibrations often produce stronger signals. For 6-Amino-1-naphthoic acid, the symmetric stretching of the naphthalene ring would be a prominent feature. The C=C bonds of the aromatic system would give rise to strong bands. While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the C=O stretch of the carboxylic acid would be observable. The study of amino acids by Raman spectroscopy has shown that specific vibrational modes, such as the ring breathing mode of aromatic amino acids, can be very distinct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 6-Amino-1-naphthoic acid would provide a wealth of structural information. The protons on the naphthalene ring would appear as a complex pattern of multiplets in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the amino and carboxylic acid substituents. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The carboxylic acid proton (-COOH) would also present as a broad singlet, usually at a downfield chemical shift, often above 10 ppm.

For instance, a patent describing 4-amino-3-methyl-2-naphthoic acid reported ¹H NMR data in DMSO-d₆ with aromatic protons appearing in the range of 7.507 to 8.230 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For 6-Amino-1-naphthoic acid, one would expect to see 11 distinct signals, one for each carbon atom, assuming no accidental overlap. The carbon of the carboxylic acid group (C=O) would be the most downfield signal, typically in the range of 165-185 ppm. The carbons of the naphthalene ring would appear in the aromatic region, roughly between 110 and 150 ppm. The carbon atom attached to the amino group would be shifted upfield compared to the other aromatic carbons due to the electron-donating nature of the nitrogen atom.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the elemental composition. The mass spectrum of 6-Amino-1-naphthoic acid would show a molecular ion peak (M⁺) corresponding to its molecular weight (187.19 g/mol ). Fragmentation patterns observed in the mass spectrum would provide further structural information. For example, a common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a loss of 45 mass units).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise mass determination and formula assignment of organic compounds, including derivatives of 6-Amino-1-naphthoic acid. This method provides molecular insight into complex mixtures by measuring mass-to-charge ratios with high accuracy, typically to within a few parts per million (ppm). acs.org For instance, in the analysis of related naphthamide derivatives, HRMS was employed to confirm the structure of newly synthesized compounds. rsc.org

The general workflow involves ionizing the sample, often using a soft ionization technique like electrospray ionization (ESI), to produce intact molecular ions. acs.org These ions are then analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. rsc.orgthermofisher.com The high resolving power of these instruments allows for the differentiation of ions with very similar nominal masses (isobars) and the confident assignment of elemental formulas based on the exact mass measured. acs.org This capability is essential for confirming the identity of 6-Amino-1-naphthoic acid in a sample and for characterizing its reaction products or metabolites.

Data processing often involves software that performs peak picking, retention time alignment, and spectral matching against databases for identification and confirmation. thermofisher.com

Electrospray Ionization Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with HRMS (ESI-HRMS) for the analysis of polar and thermally labile molecules like 6-Amino-1-naphthoic acid. acs.orgtheanalyticalscientist.com ESI is particularly well-suited for amino acids and their derivatives because it can readily produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions from a solution, making it compatible with liquid chromatography (LC) separation. theanalyticalscientist.comnih.govnih.gov

In the context of amino acid analysis, ESI-MS operating in positive ion mode is common, as the amino group is easily protonated. theanalyticalscientist.comnih.gov For 6-Amino-1-naphthoic acid, which contains both a basic amino group and an acidic carboxylic acid group, ESI can be operated in either positive or negative ion mode. theanalyticalscientist.com The choice of mode and solvent conditions, such as pH, can be optimized to achieve the highest sensitivity. nih.gov

Studies on related compounds show that ESI-MS is used to screen aqueous ions in complex mixtures and, when combined with tandem mass spectrometry (MS/MS), can provide structural information through fragmentation analysis. acs.org For amino acids, derivatization is sometimes used to improve chromatographic separation and ionization efficiency, leading to enhanced detection sensitivity. nih.gov The collision-induced dissociation of derivatized amino acids often yields a characteristic fragment ion, which is useful for targeted analysis using Multiple Reaction Monitoring (MRM). nih.gov

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are powerful non-destructive methods used to study the electronic transitions and photophysical properties of aromatic compounds like 6-Amino-1-naphthoic acid. The naphthalene core is an intrinsic chromophore and fluorophore.

Excimer Fluorescence Phenomena and Naphthalene Ring Interactions

The naphthalene moiety of 6-Amino-1-naphthoic acid is known to exhibit excimer fluorescence. An excimer is an "excited-state dimer" that forms when an excited-state fluorophore interacts with a ground-state fluorophore of the same kind. This phenomenon is highly dependent on the proximity and orientation of the two naphthalene rings. oup.com

Intramolecular excimer emission is observed in flexible molecules where two naphthalene units are linked by a spacer. oup.com The formation of the excimer is characterized by a broad, structureless, and red-shifted emission band compared to the structured emission of the monomeric naphthalene unit. The efficiency of excimer formation is influenced by the length and flexibility of the linker connecting the naphthalene rings; shorter spacers can lead to better overlap and more significant excimer emission. oup.com While 6-Amino-1-naphthoic acid itself does not form an intramolecular excimer, its derivatives or concentrated solutions could exhibit intermolecular excimer fluorescence. This property is useful in designing fluorescent sensors, where the binding of an analyte can alter the conformation of a molecule containing two naphthalene moieties, leading to a change in the ratio of monomer to excimer fluorescence. oup.com

| Phenomenon | Spectroscopic Signature | Influencing Factors |

| Monomer Fluorescence | Structured emission at shorter wavelengths. | Low concentration, rigid structures preventing ring interaction. |

| Excimer Fluorescence | Broad, structureless emission at longer wavelengths (red-shifted). | High concentration, flexible linkers allowing close proximity (<4 Å) of naphthalene rings. oup.com |

Studies of Deprotonation Effects on Spectroscopic Properties

The spectroscopic properties of 6-Amino-1-naphthoic acid are significantly influenced by the protonation state of its amino and carboxylic acid functional groups. Changes in pH or solvent polarity can lead to deprotonation, altering the electronic structure of the molecule and, consequently, its absorption and emission spectra. researchgate.net

A study on the closely related 6-bromo-2-naphthoic acid found that deprotonation of the carboxylic acid group to form the carboxylate anion caused significant changes in the emission spectra. researchgate.net This process was found to be more pronounced in polar solvents like methanol (B129727) compared to less polar solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate. researchgate.net The higher polarity of methanol stabilizes the resulting anion, facilitating deprotonation. researchgate.net This suggests that the UV-visible and fluorescence spectra of 6-Amino-1-naphthoic acid would also be highly sensitive to the solvent environment and pH due to the potential for deprotonation of its carboxylic acid group or protonation of its amino group. The sorption of naphthoic acids to surfaces is also influenced by their deprotonated state, which affects their environmental fate. psu.edu

| Solvent | Relative Polarity | Effect on Deprotonation of Naphthoic Acid |

| Methanol | High | Promotes deprotonation and formation of the anionic species. researchgate.net |

| Tetrahydrofuran (THF) | Medium | Less deprotonation compared to methanol. researchgate.net |

| Ethyl Acetate | Low | Least deprotonation among the three solvents. researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. nih.gov While 6-Amino-1-naphthoic acid is itself achiral, it can be used as a chromophoric reporter group in CD studies. When covalently attached to a chiral molecule, such as an amino acid or a sugar, the naphthalene chromophore becomes part of a chiral system and can produce a CD signal. nsf.govmdpi.com

The "exciton chirality method" is a powerful application of CD spectroscopy for determining the absolute stereochemistry of molecules containing two or more chromophores. mdpi.com If two 1-naphthoate (B1232437) groups are introduced into a chiral molecule, their electronic transitions can couple, resulting in a characteristic split CD signal (a "couplet"). The sign of this couplet (positive or negative) is directly related to the spatial orientation of the two naphthoate groups, allowing for the unambiguous assignment of the molecule's absolute configuration. mdpi.com

In studies involving derivatives of 2-naphthoic acid, the interaction between two naphthoyl chromophores attached to a chiral scaffold produced intense split Cotton effects in the CD spectrum, which were used to determine enantiomeric purity. mdpi.com Similarly, the naphthalene chromophore in stereodynamic probes can be used for chirality sensing, where the binding of a chiral analyte induces a change in the probe's conformation, resulting in a measurable CD signal. nih.gov Therefore, 6-Amino-1-naphthoic acid is a valuable tool in supramolecular and stereochemical analysis when incorporated into a chiral superstructure. nsf.govresearchgate.net

Biological and Biomedical Research Applications

Role as an Intermediate in Pharmaceutical Synthesis and Drug Development

6-Amino-1-naphthoic acid and its derivatives serve as important intermediates in the synthesis of more complex molecules for pharmaceutical and drug development. ontosight.ai The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group on the rigid naphthalene (B1677914) scaffold allows for a variety of chemical modifications, making it a useful starting point for creating new chemical entities. ontosight.ai

For instance, its ester, methyl 6-amino-1-naphthoate, is recognized as a pharmaceutical intermediate. vulcanchem.com The amino and ester functionalities provide reactive sites that can be exploited to build upon the molecular structure, introducing pharmacologically active components. ontosight.ai While specific drugs derived directly from 6-amino-1-naphthoic acid are not detailed in the provided research, its classification as a pharmaceutical intermediate underscores its foundational role in the discovery and production of new therapeutic agents. ontosight.ai The development of naphthoquinone derivatives, which show a broad range of pharmacological properties including anticancer and antimicrobial activities, highlights the therapeutic potential of naphthalene-based compounds. mdpi.com

Utility in Biochemical Assay Development and Biological Studies

The structural characteristics of 6-amino-1-naphthoic acid and its isomers lend themselves to the creation of specialized tools for biochemical and cellular research.

Reagent in Detection of Nitrites and Other Analytes

While some aminonaphthalene derivatives are utilized as reagents in analytical chemistry, there is no direct evidence from the provided search results indicating the use of 6-amino-1-naphthoic acid for the detection of nitrites. However, related compounds, such as aminonaphthalene sulfonic acids, have been employed for this purpose. For example, some methods recommend 5-amino-2-naphthylene sulfonic acid as a substitute reagent for nitrite (B80452) detection. This suggests that the aminonaphthalene structure is suitable for such analytical applications, although the specific utility of the 6-amino-1-naphthoic acid isomer in this context is not confirmed.

Tool Compound for Investigating Cellular Processes and Protein Interactions

Derivatives of aminonaphthoic acids are valuable as tool compounds for probing biological systems. A notable example involves the use of a modified version of a structural isomer, N-Acetyl [1-¹³C]-6-amino-2-naphthoic acid, to study ligand-protein interactions. nih.govacs.org In a study using nuclear magnetic resonance (NMR) spectroscopy, this labeled compound was used to investigate interactions with human serum albumin (HSA), a key protein in the blood. nih.govacs.org Such studies are crucial for understanding how potential drug molecules bind to and are transported by proteins in the body.

The ubiquitin-proteasome system is a critical pathway for protein degradation, and its dysregulation is linked to diseases like cancer. nih.govtandfonline.com Researchers have designed and synthesized a large series of amino acid derivatives linked to a naphthoquinone group to act as proteasome inhibitors, demonstrating the utility of the naphthalene scaffold in studying fundamental cellular processes. nih.govtandfonline.com

Development of Fluorescent Probes for Biological Sensing

The naphthalene core of 6-amino-1-naphthoic acid is a fluorophore, meaning it can emit light upon excitation. This property is harnessed to create fluorescent probes for detecting specific ions and molecules in biological systems.

Mercury Ion Detection in Aqueous Solutions and Living Cells

The contamination of ecosystems with mercury ions (Hg²⁺) poses a significant threat to environmental and human health, making its detection crucial. d-nb.inforsc.orgspectroscopyonline.com The aminonaphthoic acid structure has been successfully used as a foundation for developing selective fluorescent sensors for Hg²⁺. frontiersin.org

In one study, researchers used the related compound 6-amino-2-naphthoic acid as a starting material to synthesize a novel dipeptidomimetic isocyanonaphthalene fluorescent probe. frontiersin.orgnih.gov This probe, named NpI, demonstrated a remarkable "turn-on" fluorescence response specifically in the presence of Hg²⁺ ions. frontiersin.orgnih.gov The mechanism involves the Hg²⁺-mediated conversion of a non-fluorescent isocyano group into a highly fluorescent amino group. frontiersin.orgnih.gov This sensor is effective in aqueous solutions and has been successfully used for the bioimaging of Hg²⁺ in living human cells (MCF-7), showcasing its potential for real-world environmental and biological monitoring. frontiersin.orgnih.gov

Table 1: Performance of a Naphthyl Isocyanide-Based Fluorescent Probe for Mercury Detection

| Property | Finding | Source |

|---|---|---|

| Precursor | 6-Amino-2-naphthoic acid | frontiersin.orgnih.gov |

| Detection Limit | 14.2 nM | frontiersin.orgnih.gov |

| Response Time | Fast | frontiersin.orgnih.gov |

| Selectivity | High sensitivity toward Hg²⁺ over other common metal ions | frontiersin.orgnih.gov |

| Application | Detection in aqueous solutions and imaging in living cells | frontiersin.orgnih.gov |

Screening for Advanced Glycation End-Products (AGEs) Breakers

Advanced glycation end-products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. They are implicated in aging and the complications of numerous diseases, including diabetes. nih.govresearchgate.net Molecules that can break down established AGEs, known as AGEs breakers, are of significant therapeutic interest.

Researchers have developed fluorescent assays to screen for potential AGEs breakers using naphthoic acid derivatives. nih.govresearchgate.net A study describes the synthesis of 1-(naphthalen-1-yl)propane-1,2-dione, a naphthoic acid derivative, which acts as a fluorescent probe for the simple and rapid detection of AGEs breaker activity. nih.govresearchgate.netresearchgate.net This development provides a method suitable for high-throughput screening of compound libraries to identify new AGEs breakers, a significant advancement over previous, more cumbersome HPLC-based methods. nih.govresearchgate.netresearchgate.net While not directly synthesized from 6-amino-1-naphthoic acid, this demonstrates the utility of the naphthoic acid scaffold in creating tools to combat the formation of AGEs. nih.govresearchgate.netnih.gov

Computational Toxicology and Biological Activity Prediction

Computational methods are increasingly employed to predict the toxicological properties and biological activities of chemical compounds, reducing the need for extensive and costly experimental testing. For naphthoic acid derivatives, including 6-Amino-1-naphthoic acid, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly relevant.

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic properties—to predict the activity of new or untested compounds. nih.gov Research on ortho-substituted naphthoic acids has utilized Density Functional Theory (DFT) to calculate such descriptors and link them to the compounds' reactivity and potential biological activities. researchgate.net This approach can be applied to 6-Amino-1-naphthoic acid to predict its behavior and prioritize it for further experimental investigation. researchgate.net For example, descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into a molecule's reactivity. researchgate.net

Another powerful computational tool is molecular docking, which predicts the preferred orientation of a molecule when bound to a receptor or enzyme. acs.org This is crucial for structure-based drug design. For instance, a 2-naphthoic acid template was used in the design of antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR). acs.org Homology modeling and docking simulations were used to predict how different derivatives would bind to the receptor, guiding the synthesis of potent and selective fluorescent probes. acs.org Such studies demonstrate that the naphthoic acid scaffold can be functionalized to create molecules with high affinity for specific biological targets. acs.org

Computational toxicology also extends to environmental impacts. QSAR models have been developed to predict the sorption of naphthoic acid derivatives to estuarine sediment, which is crucial for assessing their environmental fate and potential toxicity. psu.edu These studies help in understanding how the chemical structure influences sorption behavior. psu.edu

The prediction of biological activity through computational means is a broad field. For example, in silico ligand- and structure-based approaches have been used to identify potential inhibitors of enzymes like reverse transcriptase, where a 1-naphthoic acid moiety was part of the identified molecules. mdpi.com These computational screening methods can rapidly assess large chemical libraries to find promising candidates for drug development. mdpi.com

| Computational Method | Application | Predicted Properties | Relevance to 6-Amino-1-naphthoic acid |

| QSAR (Quantitative Structure-Activity Relationship) | Predicts biological activity based on chemical structure. | Reactivity, Toxicity, Pharmacological activity. nih.govresearchgate.net | Can be used to estimate its potential biological effects and toxicological profile based on its molecular descriptors. |

| Molecular Docking | Simulates the binding of a molecule to a biological target. | Binding affinity, Binding orientation, Drug-receptor interactions. acs.org | Can predict its potential as a ligand for various receptors or enzymes, aiding in drug discovery. |

| DFT (Density Functional Theory) | Calculates electronic structure and properties. | HOMO/LUMO energies, Dipole moment, Atomic charges. researchgate.net | Provides fundamental data for QSAR models and helps understand its chemical reactivity. |

Environmental Fate and Bioremediation Studies

Microbial Degradation Pathways of Naphthoic Acid Derivatives

Naphthalene (B1677914) and its derivatives serve as model substrates for studying the metabolic diversity and genetic basis of polycyclic aromatic hydrocarbon (PAH) degradation. nih.gov Microorganisms have evolved sophisticated enzymatic systems to utilize these compounds as sources of carbon and energy. nih.govnih.gov

Aerobic Biodegradation Processes

Under aerobic conditions, the biodegradation of naphthoic acids is typically initiated by powerful oxygenase enzymes. nih.gov A well-documented pathway is the metabolism of 1-naphthoic acid by the soil bacterium Stenotrophomonas maltophilia CSV89. nih.govethz.ch This process involves a series of enzymatic reactions:

Initial Attack : The degradation begins with a double hydroxylation of the aromatic ring that does not carry the carboxyl group, forming 1,2-dihydroxy-8-carboxynaphthalene. nih.govethz.ch

Ring Cleavage : The resulting diol compound is then oxidized, leading to the cleavage of the aromatic ring. nih.govethz.ch